

# Spectroscopic Analysis of 6-Fluorobenzothiazole Amines: A Technical Overview

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Compound of Interest

Compound Name: 6-Fluorobenzo[d]thiazol-5-amine

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Disclaimer: Direct experimental spectroscopic data for **6-Fluorobenzo[d]thiazol-5-amine** is not readily available in the public domain. This guide presents a comprehensive summary of spectroscopic data for the closely related and structurally isomeric compound, 6-Fluorobenzo[d]thiazol-2-amine, to serve as a valuable reference for researchers, scientists, and professionals in drug development. The methodologies and data provided are illustrative of the characterization of this class of compounds.

### Introduction

Benzothiazole derivatives are a significant class of heterocyclic compounds that form the core structure of various pharmaceuticals. Their biological activity is intrinsically linked to their molecular structure, making detailed spectroscopic characterization essential. This document provides an in-depth look at the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 6-Fluorobenzo[d]thiazol-2-amine and its derivatives, along with the experimental protocols for these analytical techniques.

### **Spectroscopic Data**

The following sections summarize the available spectroscopic data for 6-Fluorobenzo[d]thiazol-2-amine and related compounds.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**



NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables present the <sup>1</sup>H and <sup>13</sup>C NMR data for derivatives of 6-fluorobenzothiazole.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for 6-Fluorobenzothiazole Derivatives

Compound	Solvent	Chemical Shift (δ) ppm
N-(6-fluorobenzo[d]thiazol-2- yl)benzamide	DMSO-d <sub>6</sub>	12.99 (s, 1H, -CONH), 8.21– 8.11 (m, 2H, Ph-H), 8.06 (dd, J = 8.7, 5.5 Hz, 1H, Ph-H), 7.68 (t, J = 7.4 Hz, 1H, Ph-H), 7.65– 7.53 (m, 3H, Ph-H), 7.23 (td, J = 9.1, 2.4 Hz, 1H, Ph-H)[1]
6-fluoro-N- phenethylbenzo[d]thiazol-2- amine	DMSO-d <sub>6</sub>	12.85 (s, 1H, -NH), 8.07–8.04 (m, 1H, Ph-H), 7.85–7.79 (m, 3H, Ph-H), 7.60 (dd, J = 9.9, 2.5 Hz, 1H, Ph-H), 7.25–7.13 (m, 3H, Ph-H), 3.89 (s, 2H, - CH <sub>2</sub> ), 3.87 (s, 2H, -CH <sub>2</sub> )[1]
N-(2,6-dichlorobenzyl)-6- fluorobenzo[d]thiazol-2-amine	DMSO-d <sub>6</sub>	8.57 (d, J = 4.5 Hz, 1H, Ph-H), 7.70 (dd, J = 8.6, 5.6 Hz, 1H, Ph-H), 7.55 (d, J = 8.1 Hz, 2H, Ph-H), 7.43 (dd, J = 8.7, 7.5 Hz, 1H, Ph-H), 7.28 (dd, J = 10.4, 2.5 Hz, 1H, Ph-H), 6.99– 6.85 (m, 1H, Ph-H), 4.83 (s, 2H, -CH <sub>2</sub> )[1]

Table 2: <sup>13</sup>C NMR Spectroscopic Data for a 6-Fluorobenzothiazole Derivative



Compound	Solvent	Chemical Shift (δ) ppm
N-(6-fluorobenzo[d]thiazol-2- yl)benzamide	DMSO-d6	166.4 (thiazole-C), 163.0 (Ph-C), 161.6 (Ph-C), 160.6 (Ph-C), 133.4 (Ph-C), 132.1 (Ph-C), 129.1 (Ph-C), 128.8 (Ph-C), 127.8 (benzothiazole-C), 123.5 (C, d, J C-C-F = 10.10 Hz), 112.2 (C, d, J C-C-F = 24.24 Hz), 107.0 (C, d, J C-C-F = 24.24 Hz)[1]

### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for 6-fluorobenzothiazole derivatives are presented below.

Table 3: IR Spectroscopic Data for 6-Fluorobenzothiazole Derivatives

Compound	Sample Prep.	Characteristic Absorption Bands (cm <sup>-1</sup> )
6-flouro-2-aminebenzothiazole	KBr	3435 - 3254 (NH <sub>2</sub> ), 3043 (Ar- H), 1615 (C=N), 1059 (C=S), 715 (C-F)
2-(4-chlorophenyl)-3-(7- (dimethylamino)-6- fluorobenzo[d]thiazol-2- yl)thiazolidin-4-one	KBr	1665 (C=O of thiazolidinone ring), 1601 (C=N), 1500 (C=C), 1186 (C-S), 1083 (C-F)[2]
2-(4-chlorophenyl)-3-(7- (diethylamino)-6- fluorobenzo[d]thiazol-2- yl)thiazolidin-4-one	KBr	1733 (C-Cl), 1652 (C=O of thiazolidinone ring), 1589 (C=N), 1583 (C=C), 1135 (C- S), 1058 (C-F)[2]

## **Mass Spectrometry (MS)**



Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.

Table 4: ESI-MS Data for 6-Fluorobenzothiazole Derivatives

Compound	Ionization Mode	[M+H]+
N-(6-fluorobenzo[d]thiazol-2- yl)benzamide	ESI	273.1[1]
6-fluoro-N- phenethylbenzo[d]thiazol-2- amine	ESI	273.1[1]
N-(2,6-dichlorobenzyl)-6- fluorobenzo[d]thiazol-2-amine	ESI	327.0[1]

## **Experimental Protocols**

The following are generalized experimental protocols for the spectroscopic techniques discussed.

#### **NMR Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 300, 400, or 600 MHz spectrometer.[1][2] The sample is dissolved in a deuterated solvent, such as DMSO-d<sub>6</sub> or CDCl<sub>3</sub>, and chemical shifts are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS).

#### IR Spectroscopy

For solid samples, the thin solid film or KBr pellet method is commonly used.[3][4]

• Thin Solid Film Method: A small amount of the solid sample (around 50 mg) is dissolved in a volatile solvent like methylene chloride or acetone.[3] A drop of this solution is placed on a salt plate (e.g., NaCl), and the solvent is allowed to evaporate, leaving a thin film of the compound. The spectrum is then recorded using an FT-IR spectrometer.[3][4]



• KBr Pellet Method: The sample is ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. This pellet is then placed in the sample holder of the IR spectrometer.

### Mass Spectrometry (ESI-MS)

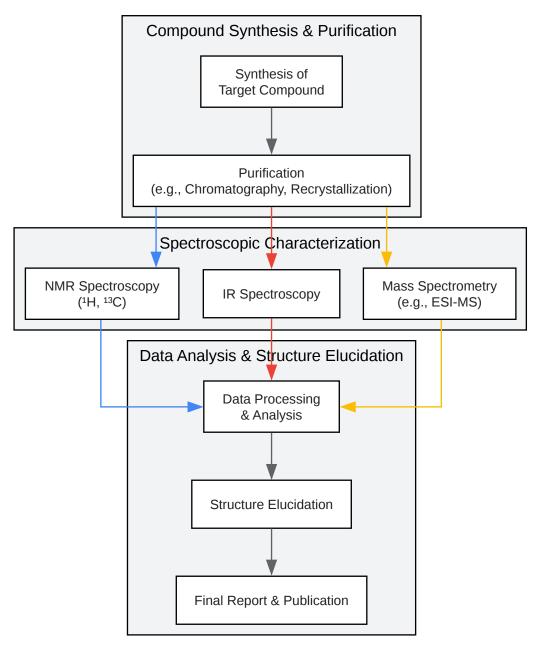
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique suitable for analyzing polar molecules like benzothiazole derivatives. The analysis is typically performed using a liquid chromatography-mass spectrometer (LC-MS) system. For benzothiazole derivatives, detection can be carried out in both positive and negative ion modes, depending on the specific analytes.[5] The choice of solvent, analyte concentration, and instrument parameters such as capillary temperature and spray voltage can significantly influence the resulting mass spectrum.[6]

## **Visualization of Analytical Workflow**

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound.



#### General Workflow for Spectroscopic Analysis of a Novel Compound



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Caption: Workflow for Spectroscopic Analysis.

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